Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate
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Overview
Description
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate is a synthetic organic compound that features a piperidine ring substituted with a fluorine atom and a benzyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Carbamate Formation: The benzyl carbamate group is introduced through a reaction between the piperidine derivative and benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The benzyl carbamate group may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate
- Benzyl ((3S,4S)-4-hydroxytetrahydropyran-3-yl)carbamate
Uniqueness
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the benzyl carbamate group differentiates it from other similar compounds, potentially leading to unique applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1434127-00-0 |
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Molecular Formula |
C13H17FN2O2 |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
benzyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t11-,12-/m0/s1 |
InChI Key |
DWPWWTIOOLQURY-RYUDHWBXSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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